molecular formula C11H14ClNOS B6749221 2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide

2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide

Cat. No.: B6749221
M. Wt: 243.75 g/mol
InChI Key: MNZWFADELBONBQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is an organic compound that features a sulfanyl group attached to a 4-chlorophenyl ring and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide typically involves the reaction of 4-chlorothiophenol with N,N-dimethylpropanamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl ring can engage in hydrophobic interactions with biological membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)sulfanyl-N,N-dimethylmethanamine
  • 2-(4-chlorophenyl)sulfanyl-N,N-diethylamine
  • 2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide

Uniqueness

2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is unique due to its specific combination of a sulfanyl group and a dimethylpropanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZWFADELBONBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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